molecular formula C12H16ClN B149966 3-(4-Chlorobenzyl)-piperidine CAS No. 136422-52-1

3-(4-Chlorobenzyl)-piperidine

Cat. No.: B149966
CAS No.: 136422-52-1
M. Wt: 209.71 g/mol
InChI Key: VEVHEHZAQHSNBX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzyl)-piperidine typically involves the reaction of piperidine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobenzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 4-Chlorobenzyl chloride
  • 4-Chlorobenzyl alcohol
  • 4-Chlorobenzaldehyde

Comparison: 3-(4-Chlorobenzyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other 4-chlorobenzyl derivatives. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHEHZAQHSNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395859
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136422-52-1
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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